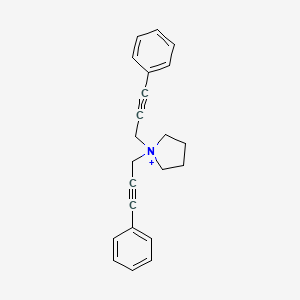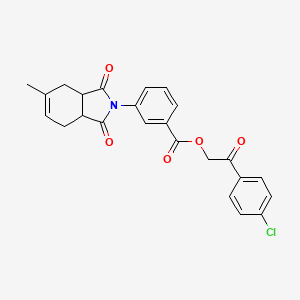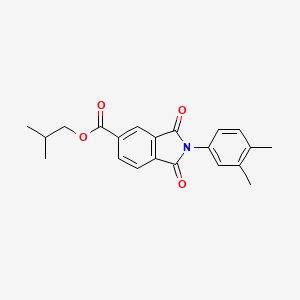
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with two 3-phenylprop-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM typically involves the reaction of pyrrolidine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-phenylprop-2-ynyl)pyrrolidine
- N-(3-phenylprop-2-ynyl)pyrrolidine
- 1-(1,3-diphenyl-2-propyn-1-yl)piperidine
Uniqueness
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM is unique due to its dual substitution at the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C22H22N+ |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,1-bis(3-phenylprop-2-ynyl)pyrrolidin-1-ium |
InChI |
InChI=1S/C22H22N/c1-3-11-21(12-4-1)15-9-19-23(17-7-8-18-23)20-10-16-22-13-5-2-6-14-22/h1-6,11-14H,7-8,17-20H2/q+1 |
InChI Key |
BSIIBCCVRXMNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](C1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625196.png)


![2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11625223.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11625234.png)

![(2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11625242.png)

![N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide](/img/structure/B11625248.png)
![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11625256.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625260.png)
![6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-ol](/img/structure/B11625269.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625277.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625278.png)
